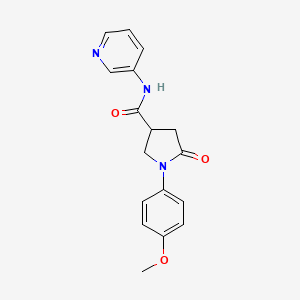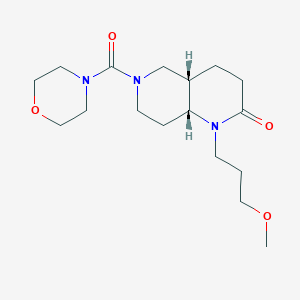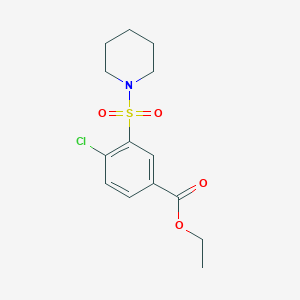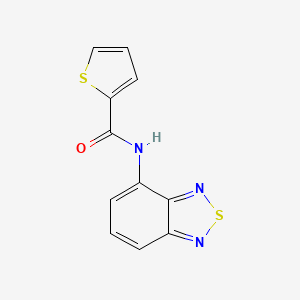
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as MPPOP, is a chemical compound that has gained significant interest in the scientific community due to its potential application in the field of drug discovery. MPPOP is a potent and selective antagonist of the nociceptin receptor, which is involved in the regulation of pain and stress responses.
作用机制
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide acts as a selective and potent antagonist of the nociceptin receptor, which is a member of the opioid receptor family. The nociceptin receptor is involved in the regulation of pain, anxiety, and stress responses. This compound binds to the nociceptin receptor and blocks its activation by nociceptin, a neuropeptide that is involved in pain and stress responses. By blocking the activation of the nociceptin receptor, this compound reduces pain and stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anxiolytic effects in animal models of pain and anxiety. This compound has also been shown to reduce stress-induced reinstatement of drug-seeking behavior in rats. The biochemical and physiological effects of this compound are mediated by its action on the nociceptin receptor, which is involved in the regulation of pain, anxiety, and stress responses.
实验室实验的优点和局限性
The advantages of using 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity for the nociceptin receptor, which allows for precise modulation of pain and stress-related behaviors. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
未来方向
For the study of 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide include the development of more efficient synthesis methods, the investigation of its potential application in the treatment of pain and stress-related disorders, and the exploration of its mechanism of action at the molecular level. Other potential future directions include the development of new analogs of this compound with improved pharmacokinetic properties and the investigation of its potential application in the treatment of addiction and other psychiatric disorders.
合成方法
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide involves the reaction of 4-methoxyphenylhydrazine with 3-pyridinecarboxaldehyde to form the corresponding hydrazone, which is then reacted with pyrrolidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solid-phase synthesis.
科学研究应用
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide has been extensively studied for its potential application in the treatment of pain and stress-related disorders. The nociceptin receptor, which is the target of this compound, is involved in the regulation of pain, anxiety, and stress responses. Several studies have reported the analgesic and anxiolytic effects of this compound in animal models of pain and anxiety. This compound has also been shown to reduce stress-induced reinstatement of drug-seeking behavior in rats.
属性
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-6-4-14(5-7-15)20-11-12(9-16(20)21)17(22)19-13-3-2-8-18-10-13/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQOUOWRSXLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5366636.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)

![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)


![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)

